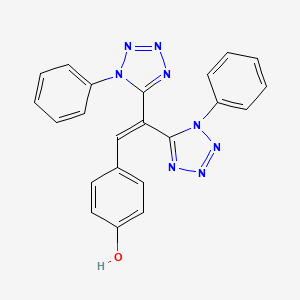

4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” is a chemical compound with the molecular formula C22H16N8O . It is a derivative of tetrazole, a class of heterocyclic compounds that are known for their wide range of biological properties .

Molecular Structure Analysis

The molecular structure of “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” can be analyzed using various spectroscopic techniques and computational methods. For instance, 1H-NMR and 13C-NMR spectroscopy can be used to determine the structure of the compound . Density functional theory studies can reveal the observed LUMO/HOMO energies and charge transfer within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” can be determined using various computational methods. For example, the dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule can be calculated through density functional theory studies .Aplicaciones Científicas De Investigación

Bioremediation and Environmental Applications

- Bioremediation of Bisphenol A : Research has shown the potential of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A (BPA), a structurally similar phenolic compound, using a reverse micelles system. The study demonstrated significant degradation of BPA, highlighting the utility of laccase in breaking down phenolic environmental pollutants (Chhaya & Gupte, 2013).

Antioxidant Activity

- Phenolic Antioxidants as Inhibitors : Certain phenolic antioxidants have been identified as potent inhibitors of specific enzymes, suggesting their utility in various biological and chemical processes. For instance, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane has shown significant inhibitory activity, indicating the relevance of phenolic compounds in enzyme regulation and potential therapeutic applications (Sokolove et al., 1986).

Polymer and Material Science

- Synthesis of Bio-Based Functional Styrene Monomers : Research into naturally occurring vinylphenolic compounds, such as 4-vinylguaiacol derived from ferulic acid, for the synthesis of bio-based poly(vinylguaiacol) and poly(vinylcatechol) demonstrates the versatility of phenolic derivatives in creating sustainable materials. This highlights the potential for similar compounds in developing new polymeric materials with desirable properties (Takeshima, Satoh, & Kamigaito, 2017).

Medicinal Chemistry

- Antimicrobial Activity : Novel (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) synthesized via 1,3-dipolar cycloaddition demonstrated pronounced antimicrobial activity, underscoring the medicinal chemistry applications of phenolic and heterocyclic compounds in developing new antimicrobial agents (Lavanya et al., 2014).

Direcciones Futuras

Tetrazole derivatives, including “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol”, have promising potential in pharmaceutical chemistry due to their wide range of biological properties . Future research could focus on further exploring the synthesis methods, biological activities, and potential applications of these compounds .

Propiedades

IUPAC Name |

4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N8O/c31-19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBCFDWCNYJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)

![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2776443.png)